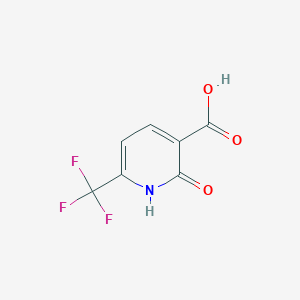

2-Hydroxy-6-(trifluoromethyl)nicotinic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid can be achieved through various methods. One approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride . Another method includes the reaction of acid with the appropriate amine by the EDCI method, yielding amide derivatives in 39%–96% yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of high-temperature vapor-phase reactions and transition metal-based catalysts suggests scalability for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions may involve the conversion of functional groups within the molecule.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include transition metal-based catalysts, amines, and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide formation .

Major Products Formed

Major products formed from reactions involving this compound include amide derivatives and other substituted nicotinic acid compounds .

Applications De Recherche Scientifique

2-Hydroxy-6-(trifluoromethyl)nicotinic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid is not fully understood. as a derivative of nicotinic acid, it is likely to exert its effects through similar pathways. Nicotinic acid is known to modulate lipid metabolism by activating specific receptors and enzymes involved in lipid synthesis and breakdown. The trifluoromethyl group may enhance the compound’s stability and bioavailability, contributing to its pharmacological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Methyl-4-(trifluoromethyl)nicotinic acid: Another derivative of nicotinic acid with similar chemical properties.

2-Pivalamido-5-(trifluoromethyl)nicotinic acid: A compound with a pivalamido group, offering different reactivity and applications.

Methyl 2-amino-5-(trifluoromethyl)nicotinate:

Uniqueness

2-Hydroxy-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the nicotinic acid backbone. This combination imparts distinct chemical properties, such as increased stability and potential bioactivity, making it valuable for various scientific and industrial applications.

Activité Biologique

2-Hydroxy-6-(trifluoromethyl)nicotinic acid, also known as EVT-328850, is a compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₄F₃NO₃, with a molecular weight of 207.11 g/mol. The compound features a hydroxyl group at the 6-position and a trifluoromethyl group at the 2-position of the pyridine ring, which enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄F₃NO₃ |

| Molecular Weight | 207.11 g/mol |

| Melting Point | 165–167 °C |

| CAS Number | 191595-63-8 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Carbonic Anhydrase III (CAIII) : Research indicates that derivatives of this compound inhibit CAIII, which could be beneficial in treating hyperlipidemia and certain cancers by modulating lipid metabolism and tumor progression .

- Activation of GPR109A : Similar to nicotinic acid, this compound may activate GPR109A receptors, leading to immune modulation and potential antiatherosclerotic effects independent of lipid modification.

- Interaction with Nicotinic Acetylcholine Receptors : The structural similarity to nicotinic acid suggests possible interactions with nicotinic acetylcholine receptors, which could influence neurotransmission and neuroprotective pathways.

Antilipidemic Activity

Studies have demonstrated that this compound exhibits lipid-modifying effects similar to those of nicotinic acid. It has been shown to lower triglyceride levels and improve HDL cholesterol levels in preclinical models, making it a candidate for managing dyslipidemia.

Antitumor Activity

The inhibition of CAIII by this compound has been linked to reduced cancer cell proliferation in vitro. This suggests potential applications in cancer therapy, particularly for tumors that are sensitive to metabolic modulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Hyperlipidemia : A study conducted on animal models showed that administration of this compound resulted in a significant reduction in serum lipid levels compared to control groups. The mechanism was attributed to enhanced fatty acid oxidation and reduced lipogenesis.

- Cancer Cell Line Studies : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated potent antiproliferative effects, suggesting further exploration in clinical trials.

Propriétés

IUPAC Name |

2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3(6(13)14)5(12)11-4/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOIZUVDMRHIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379393 | |

| Record name | 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191595-63-8 | |

| Record name | 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-(trifluoromethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.